molecular formula O4P-3 B063540 Trioxido(oxo)- CAS No. 160600-81-7

Trioxido(oxo)-

Cat. No.: B063540
CAS No.: 160600-81-7
M. Wt: 96.969 g/mol
InChI Key: NBIIXXVUZAFLBC-RHRFEJLCSA-K
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Description

The term "Trioxido(oxo)-" refers to a class of high-valent transition metal complexes featuring three oxide ligands and one terminal oxo group bonded to a central metal atom. A prominent example is trioxido(oxo)vanadium ([VO₄]³⁻), a polyatomic ion with a tetrahedral geometry where vanadium adopts the +5 oxidation state . This species is integral to materials like yttrium vanadate (YVO₄), used in phosphors and laser crystals due to its optical properties . Another example is trioxido(oxo)tungsten ([WO₄]³⁻), which shares structural similarities but exhibits distinct reactivity owing to tungsten’s higher electronegativity and larger atomic size .

These compounds are part of a broader family of high-valent metal–oxo complexes, which are critical in oxidation catalysis and biological processes. Their reactivity stems from the electrophilic nature of the terminal oxo group, enabling participation in oxygen-atom transfer (OAT) and electron-transfer (ET) reactions .

Properties

CAS No.

160600-81-7

Molecular Formula

O4P-3

Molecular Weight

96.969 g/mol

IUPAC Name

trioxido(oxo)-(33P)λ5-phosphane

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3/i5+2

InChI Key

NBIIXXVUZAFLBC-RHRFEJLCSA-K

SMILES

[O-]P(=O)([O-])[O-]

Isomeric SMILES

[O-][33P](=O)([O-])[O-]

Canonical SMILES

[O-]P(=O)([O-])[O-]

Synonyms

Phosphate-33P (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Oxidation State and Geometry: Trioxido(oxo)vanadium ([VO₄]³⁻): Vanadium(V) center in a tetrahedral geometry . Iron(IV)–Oxo (Feᴵⱽ=O): Common in heme and non-heme enzymes; octahedral geometry with axial oxo ligand . Ruthenium(V)–Oxo (Ruⱽ=O): Often found in porphyrin complexes with square-pyramidal geometry .
  • Electron Configuration :
    The electron-deficient nature of the metal center varies:

    • Vanadium(V) in [VO₄]³⁻ has a d⁰ configuration, making it highly electrophilic.
    • Iron(IV)–oxo (d⁴) and ruthenium(V)–oxo (d³) retain unpaired electrons, influencing their redox flexibility .

Reactivity in Oxidation Reactions

  • Catalytic Efficiency: Ruthenium(V)–Oxo: Exhibits rate constants up to 10⁶ M⁻¹s⁻¹ for alkene epoxidation, surpassing trans-dioxoruthenium(VI) porphyrins by 5–6 orders of magnitude . Iron(IV)–Oxo: Moderately reactive (rate constants ~10²–10³ M⁻¹s⁻¹) but tunable via ligand fields; heme-based variants (e.g., cytochrome P450) perform hydroxylation, while non-heme types mediate DNA repair . Trioxido(oxo)vanadium: Less studied in catalysis but shows promise in selective oxidations due to strong Lewis acidity .
  • Role of Lewis Acids: H-bond donors (e.g., water) enhance the electron-accepting capacity of Feᴵⱽ=O, analogous to effects observed in synthetic trioxido(oxo) complexes .

Stability and Environmental Factors

  • Thermal Stability :

    • Ruthenium(V)–oxo species are more stable than iron analogs, attributed to ruthenium’s lower redox lability .
    • [VO₄]³⁻ is stable in solid-state matrices (e.g., YVO₄) but prone to hydrolysis in aqueous solutions .
  • Ligand Effects: Non-heme iron(IV)–oxo complexes show 10–100× higher reactivity than heme counterparts due to weaker ligand fields . In contrast, trioxido(oxo) complexes rely on oxide ligands for stabilization, limiting their versatility in ligand tuning .

Data Tables

Table 1: Comparative Reactivity of Metal–Oxo Complexes

Complex Oxidation State Rate Constant (M⁻¹s⁻¹) Key Reaction
Ruⱽ=O (porphyrin) +5 1.2 × 10⁶ Cyclohexene epoxidation
Feᴵⱽ=O (heme) +4 4.1 × 10² C–H hydroxylation
[VO₄]³⁻ (YVO₄) +5 N/A Photoluminescence

Table 2: Stability Metrics

Complex Thermal Stability Solubility
[VO₄]³⁻ High (solid) Low (aqueous)
Ruⱽ=O Moderate Organic solvents
Feᴵⱽ=O (non-heme) Low Aqueous

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